

Interpreting the Mass Spectrum of 4-Bromo-2-phenylthiazole: A Comparative Guide

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Compound of Interest

Compound Name: 4-Bromo-2-phenylthiazole

Cat. No.: B174040

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For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for the structural elucidation of novel compounds. This guide provides a detailed interpretation of the mass spectrum of **4-Bromo-2-phenylthiazole**, comparing its fragmentation pattern with that of the structurally similar 4-Bromo-5-methyl-2-phenylthiazole. The inclusion of experimental data and detailed protocols aims to offer a practical resource for laboratory application.

Predicted Mass Spectrum Analysis of 4-Bromo-2-phenylthiazole

The mass spectrum of **4-Bromo-2-phenylthiazole** is predicted to exhibit a characteristic fragmentation pattern influenced by the phenyl ring, the thiazole core, and the bromine atom. The molecular formula for this compound is C₉H₆BrNS, with a monoisotopic mass of approximately 238.94 Da.

A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.^{[1][2]} This results in a pair of peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass-to-charge units (M⁺ and M+2).

Upon electron ionization, the molecule will lose an electron to form the molecular ion, which will then undergo fragmentation. The major predicted fragmentation pathways are outlined below.

Table 1: Predicted Major Fragment Ions for **4-Bromo-2-phenylthiazole**

m/z (for ^{79}Br)	m/z (for ^{81}Br)	Ion Structure/Formula	Fragment Lost
239	241	$[\text{C}_9\text{H}_6\text{BrNS}]^{+\bullet}$ (Molecular Ion)	-
160	160	$[\text{C}_9\text{H}_6\text{NS}]^+$	Br^{\bullet}
134	134	$[\text{C}_8\text{H}_6\text{N}]^+$	BrCS^{\bullet}
102	102	$[\text{C}_7\text{H}_4\text{N}]^+$	BrCSH_2^{\bullet}
77	77	$[\text{C}_6\text{H}_5]^+$	$\text{C}_3\text{HBrNS}^{\bullet}$
51	51	$[\text{C}_4\text{H}_3]^+$	C_2H_2

Comparative Analysis: 4-Bromo-5-methyl-2-phenylthiazole

For a practical comparison, the experimental mass spectrum of 4-Bromo-5-methyl-2-phenylthiazole offers valuable insights. The addition of a methyl group introduces alternative fragmentation pathways.

Table 2: Experimental Fragmentation Data for 4-Bromo-5-methyl-2-phenylthiazole

m/z (for ^{79}Br)	m/z (for ^{81}Br)	Relative Intensity (%)	Proposed Fragment
253	255	100	$[\text{C}_{10}\text{H}_8\text{BrNS}]^{+\bullet}$ (Molecular Ion)
174	174	80	$[\text{C}_{10}\text{H}_8\text{NS}]^+$
133	133	45	$[\text{C}_9\text{H}_7\text{N}]^+$
104	104	30	$[\text{C}_7\text{H}_6\text{N}]^+$
77	77	25	$[\text{C}_6\text{H}_5]^+$

Note: The relative intensities are approximate and serve for comparative purposes.

The base peak in the spectrum of the methylated analog is the molecular ion, indicating its relative stability. The loss of the bromine radical is also a major fragmentation pathway, similar to the prediction for **4-Bromo-2-phenylthiazole**.

Experimental Protocols

The following is a generalized experimental protocol for acquiring the mass spectrum of **4-Bromo-2-phenylthiazole**.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

GC Conditions:

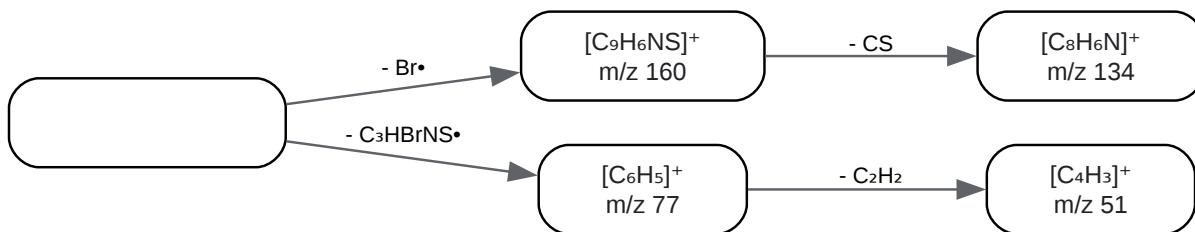
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 μ m film thickness.
- Injector Temperature: 250°C
- Oven Program: Initial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Scan Range: m/z 40-350

Fragmentation Pathways and Logical Relationships

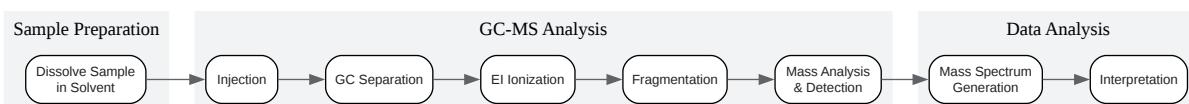
The fragmentation of **4-Bromo-2-phenylthiazole** can be visualized as a series of competing reactions originating from the molecular ion. The primary cleavages involve the loss of the bromine atom and fragmentation of the thiazole ring. Subsequent fragmentations of these initial product ions lead to the observed smaller ions.



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Caption: Proposed fragmentation pathway for **4-Bromo-2-phenylthiazole**.

The experimental workflow for analyzing this compound using GC-MS is a standardized procedure in analytical chemistry, ensuring reproducibility and accurate results.



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Caption: General experimental workflow for GC-MS analysis.

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